molecular formula C9H10N4O B14461989 N-(1-Methyl-1H-benzimidazol-5-yl)urea CAS No. 72550-39-1

N-(1-Methyl-1H-benzimidazol-5-yl)urea

Cat. No.: B14461989
CAS No.: 72550-39-1
M. Wt: 190.20 g/mol
InChI Key: AATDBTFUDBHVBP-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-benzimidazol-5-yl)urea is a synthetic chemical compound featuring a benzimidazole core functionalized with a urea moiety. This structure places it within a class of benzimidazole-urea hybrids that are of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents. Recent scientific studies on structurally similar benzimidazole-urea compounds have demonstrated promising biological activities, including potent antioxidant capabilities and inhibitory effects on carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase . These properties make such compounds valuable as research tools for studying pathways related to diabetes mellitus and oxidative stress . The proposed mechanism of action, based on research of analogous molecules, involves the formation of stable hydrogen bonds with the active sites of target enzymes, thereby effectively blocking their activity . Researchers value this compound for its potential in developing new anti-hyperglycemic and antioxidant agents. It is strictly for research applications in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

72550-39-1

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(1-methylbenzimidazol-5-yl)urea

InChI

InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(12-9(10)14)2-3-8(7)13/h2-5H,1H3,(H3,10,12,14)

InChI Key

AATDBTFUDBHVBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-benzimidazol-5-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves scalable methods such as:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(5-Methoxy-2-methyl-7-nitro-1H-benzimidazol-6-yl)benzenesulfonamide (Compound 31, )
  • Substituents : Methoxy (5-position), methyl (2-position), nitro (7-position), and benzenesulfonamide (6-position).
  • Key Differences :
    • The sulfonamide group (-SO2NH2) replaces the urea, introducing stronger electron-withdrawing effects.
    • Nitro and methoxy groups alter electronic distribution and steric hindrance compared to the methyl-urea system.
  • Spectroscopic Data :
    • IR : N-H stretch at 3290 cm⁻¹ (vs. urea’s broader ~3300–3400 cm⁻¹), C=N at 1622 cm⁻¹, and sulfonamide S=O stretches at 1346/1140 cm⁻¹ .
    • 1H-NMR : Aromatic protons at δ 7.35–7.53 ppm; NH proton at δ 10.16 ppm (exchangeable with D2O) .
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide ()
  • Substituents: Bromoethanone at the 1-position and methyl at the 1-position.
  • Key Differences: Bromoethanone introduces electrophilic reactivity, contrasting with urea’s hydrogen-bonding capacity. Higher molecular weight (334.00 g/mol) due to bromine .
  • Physical Properties : Melting point = 196°C, suggesting strong ionic interactions (hydrobromide salt) .

Structural and Electronic Effects

Property N-(1-Methyl-1H-benzimidazol-5-yl)urea (Hypothetical) Compound 31 () 2-Bromoethanone Derivative ()
Core Substituents Urea (5-position), methyl (1-position) Sulfonamide, nitro, methoxy, methyl Bromoethanone, methyl
Electron Effects Moderate electron donation (urea) Strong EW (nitro, sulfonamide) Strong EW (bromine, ketone)
Melting Point Expected >180°C (urea H-bonding) 182°C 196°C
Solubility Moderate (polar solvents) Low (nonpolar sulfonamide) Low (ionic hydrobromide salt)

Biological Activity

N-(1-Methyl-1H-benzimidazol-5-yl)urea is a compound belonging to the benzimidazole family, noted for its diverse biological and pharmacological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it possesses moderate antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL
Candida albicans250 μg/mL

The compound's effectiveness against these pathogens suggests it could be a candidate for further development in treating infections .

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. A study reported the following IC50 values for different cancer types:

Cancer Cell LineIC50 (μM)
HCT116 (Colon Cancer)15.4
MCF-7 (Breast Cancer)12.8
U87 MG (Glioblastoma)20.3
A549 (Lung Adenocarcinoma)18.6

These results indicate that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects includes:

  • Binding to Tubulin : Similar to other benzimidazole derivatives, it inhibits tubulin polymerization, disrupting microtubule formation essential for cell division.
  • Enzyme Inhibition : It can inhibit enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the potential of this compound in medicinal chemistry:

  • Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives showed that modifications to the urea moiety enhanced antibacterial activity against resistant strains.
  • Cancer Research : In vitro studies demonstrated that this compound reduced tumor size in xenograft models, indicating significant anticancer potential.

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